molecular formula C7H6N2O2 B061304 3-Methyl-5-(oxazol-5-yl)isoxazole CAS No. 169779-51-5

3-Methyl-5-(oxazol-5-yl)isoxazole

Cat. No. B061304
M. Wt: 150.13 g/mol
InChI Key: FMDUYCHAMHMIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(oxazol-5-yl)isoxazole is a chemical compound that has been of great interest to the scientific community due to its potential as a research tool. This compound has been found to have a unique mechanism of action, which allows it to selectively modulate certain biological processes. In

Mechanism Of Action

The mechanism of action of 3-Methyl-5-(oxazol-5-yl)isoxazole involves the binding of the compound to specific sites on ion channels. This binding results in the modulation of the channel's activity, which can lead to changes in the electrical properties of cells. This mechanism of action has been found to be highly selective, which makes 3-Methyl-5-(oxazol-5-yl)isoxazole a valuable tool for studying the role of specific ion channels in various physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methyl-5-(oxazol-5-yl)isoxazole have been extensively studied in vitro and in vivo. Studies have shown that this compound can modulate the activity of ion channels in various cell types, which can lead to changes in the electrical properties of these cells. Additionally, 3-Methyl-5-(oxazol-5-yl)isoxazole has been found to have neuroprotective effects in certain models of neurodegeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methyl-5-(oxazol-5-yl)isoxazole in lab experiments is its selectivity. This compound has been found to selectively modulate specific ion channels, which makes it a valuable tool for studying the role of these channels in various physiological processes. However, one limitation of using 3-Methyl-5-(oxazol-5-yl)isoxazole is its potential toxicity. This compound has been found to have cytotoxic effects in certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-Methyl-5-(oxazol-5-yl)isoxazole in scientific research. One potential application is in the study of neurodegeneration. This compound has been found to have neuroprotective effects in certain models of neurodegeneration, which makes it a promising tool for the development of novel therapeutics for neurodegenerative diseases. Additionally, the selectivity of 3-Methyl-5-(oxazol-5-yl)isoxazole could be exploited to develop more specific modulators of ion channels, which could have implications for the treatment of a wide range of diseases. Finally, the potential toxicity of 3-Methyl-5-(oxazol-5-yl)isoxazole could be further studied to develop safer analogs of this compound for use in scientific research.

Synthesis Methods

The synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole is a relatively simple process that involves the reaction of 3-methylisoxazole with 5-bromo-2-nitrobenzaldehyde in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.

Scientific Research Applications

3-Methyl-5-(oxazol-5-yl)isoxazole has been used extensively in scientific research as a tool to study various biological processes. This compound has been found to selectively modulate certain ion channels, which makes it a valuable tool for studying the role of these channels in various physiological processes.

properties

CAS RN

169779-51-5

Product Name

3-Methyl-5-(oxazol-5-yl)isoxazole

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C7H6N2O2/c1-5-2-6(11-9-5)7-3-8-4-10-7/h2-4H,1H3

InChI Key

FMDUYCHAMHMIEB-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C2=CN=CO2

Canonical SMILES

CC1=NOC(=C1)C2=CN=CO2

synonyms

Isoxazole, 3-methyl-5-(5-oxazolyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.